molecular formula C15H17ClN2O2 B1248044 1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole

1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole

Cat. No.: B1248044
M. Wt: 292.76 g/mol
InChI Key: NPIOYRIZNLPLDH-UHFFFAOYSA-N
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Description

1-({2-[2-(4-CHLOROPHENYL)ETHYL]-1,3-DIOXOLAN-2-YL}METHYL)-1H-IMIDAZOLE is an organic compound that belongs to the class of phenylbutylamines. This compound is characterized by the presence of a phenyl group substituted at the fourth carbon by a butan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[2-(4-CHLOROPHENYL)ETHYL]-1,3-DIOXOLAN-2-YL}METHYL)-1H-IMIDAZOLE involves several steps. One common method includes the reaction of 2-(4-chlorophenyl)ethylamine with glyoxal in the presence of an acid catalyst to form the intermediate 2-(4-chlorophenyl)ethyl-1,3-dioxolane. This intermediate is then reacted with imidazole in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-({2-[2-(4-CHLOROPHENYL)ETHYL]-1,3-DIOXOLAN-2-YL}METHYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-({2-[2-(4-CHLOROPHENYL)ETHYL]-1,3-DIOXOLAN-2-YL}METHYL)-1H-IMIDAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({2-[2-(4-CHLOROPHENYL)ETHYL]-1,3-DIOXOLAN-2-YL}METHYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-[2-(4-CHLOROPHENYL)ETHYL]-1,3-DIOXOLAN-2-YL}METHYL)-1H-IMIDAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

1-[[2-[2-(4-chlorophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]imidazole

InChI

InChI=1S/C15H17ClN2O2/c16-14-3-1-13(2-4-14)5-6-15(19-9-10-20-15)11-18-8-7-17-12-18/h1-4,7-8,12H,5-6,9-11H2

InChI Key

NPIOYRIZNLPLDH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3

Synonyms

2-(2-(4-chlorophenyl)ethyl)-2-((1H-imidazol-1-yl)methyl)-1,3-dioxolane
QC-15 compound

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole hydrochloride (800 mg) in 50 ml of dichloromethane is shaken with excess dilute potassium carbonate solution until the salt is completely neutralized. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole.
Name
1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole hydrochloride
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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